3,5-Dibromo-2-methoxy-1,1'-biphenyl
Description
Properties
Molecular Formula |
C13H10Br2O |
|---|---|
Molecular Weight |
342.02 g/mol |
IUPAC Name |
1,5-dibromo-2-methoxy-3-phenylbenzene |
InChI |
InChI=1S/C13H10Br2O/c1-16-13-11(7-10(14)8-12(13)15)9-5-3-2-4-6-9/h2-8H,1H3 |
InChI Key |
MPKCLFMSMODXBS-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1Br)Br)C2=CC=CC=C2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions:
Bromination of 2-methoxy-1,1’-biphenyl: The synthesis of 3,5-Dibromo-2-methoxy-1,1’-biphenyl can be achieved through the bromination of 2-methoxy-1,1’-biphenyl using bromine or other brominating agents such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron(III) bromide.
Industrial Production Methods:
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: 3,5-Dibromo-2-methoxy-1,1’-biphenyl can undergo nucleophilic substitution reactions where the bromine atoms are replaced by other nucleophiles such as amines or thiols.
Oxidation Reactions: The methoxy group can be oxidized to form a carbonyl group under strong oxidizing conditions.
Reduction Reactions: The bromine atoms can be reduced to hydrogen atoms using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium amide (NaNH2) or potassium thiolate (KSR) in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous ether or THF.
Major Products Formed:
Substitution Products: Depending on the nucleophile used, products like 3,5-diamino-2-methoxy-1,1’-biphenyl or 3,5-dithiomethyl-2-methoxy-1,1’-biphenyl can be formed.
Oxidation Products: Products like 3,5-dibromo-2-formyl-1,1’-biphenyl.
Reduction Products: Products like 3,5-dihydro-2-methoxy-1,1’-biphenyl.
Scientific Research Applications
Chemistry:
Synthesis of Complex Molecules: 3,5-Dibromo-2-methoxy-1,1’-biphenyl is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology:
Biological Studies: This compound can be used in biological studies to investigate the effects of brominated biphenyls on biological systems and their potential as bioactive molecules.
Medicine:
Drug Development: It serves as a precursor in the development of drugs that target specific biological pathways, particularly those involving brominated aromatic compounds.
Industry:
Mechanism of Action
Molecular Targets and Pathways:
Interaction with Biological Molecules: 3,5-Dibromo-2-methoxy-1,1’-biphenyl interacts with biological molecules through halogen bonding and hydrophobic interactions.
Pathways Involved: The compound may influence pathways related to oxidative stress and inflammation due to its potential to generate reactive oxygen species (ROS) upon metabolic activation.
Comparison with Similar Compounds
Research Findings and Limitations
- Spectral Data : While biphenyl and 4-methylbiphenyl exhibit well-documented NMR and IR spectra , spectral data for 3,5-Dibromo-2-methoxy-1,1'-biphenyl remain sparse in the literature.
Q & A
Basic Research Questions
Q. What are the most reliable methods for synthesizing 3,5-Dibromo-2-methoxy-1,1'-biphenyl, and how can reaction conditions be optimized?
- Methodology : A modified Ullmann coupling or Suzuki-Miyaura cross-coupling is often employed, using palladium catalysts. For example, brominated precursors (e.g., 3,5-dibromo-2-methoxyphenylboronic acid) can react with biphenyl derivatives under inert atmospheres. Optimizing temperature (typically 80–120°C) and solvent polarity (e.g., DMF or THF) improves yield. Monitoring via TLC and HPLC ensures purity. Precedents from analogous biphenyl syntheses suggest using sodium metabisulfite as a stabilizer to minimize side reactions .
Q. How can the crystal structure of 3,5-Dibromo-2-methoxy-1,1'-biphenyl be determined experimentally?
- Methodology : Single-crystal X-ray diffraction (SCXRD) is the gold standard. Crystals grown via slow evaporation (using solvents like DCM/hexane) are analyzed with a diffractometer. SHELX programs (e.g., SHELXL for refinement) resolve atomic positions, with attention to bromine-heavy atom effects. Displacement parameters and R-factor convergence (<5%) validate structural accuracy. For example, similar dibromo-biphenyl structures show Br⋯Br contacts (3.4–3.6 Å) influencing packing .
Q. What spectroscopic techniques are critical for characterizing this compound?
- Methodology :
- NMR : H NMR (δ 7.2–7.8 ppm for aromatic protons, δ 3.9 ppm for methoxy) and C NMR (distinct peaks for quaternary carbons near Br substituents).
- MS : High-resolution ESI-MS confirms molecular weight (e.g., [M+H] at m/z 355.8).
- FT-IR : Bands at 560–600 cm (C-Br stretch) and 1250 cm (C-O methoxy).
Cross-validation with computational spectra (DFT) enhances reliability .
Advanced Research Questions
Q. How can computational modeling predict the reactivity of 3,5-Dibromo-2-methoxy-1,1'-biphenyl in cross-coupling reactions?
- Methodology : Density Functional Theory (DFT) calculates frontier molecular orbitals (HOMO/LUMO) to identify electrophilic/nucleophilic sites. For example, bromine substituents lower LUMO energy, favoring oxidative addition with Pd(0). Solvent effects (PCM models) and transition-state analysis (NEB method) refine activation barriers. Benchmark against experimental kinetic data ensures accuracy .
Q. What strategies resolve contradictions in bioaccumulation data for halogenated biphenyls?
- Methodology : Discrepancies in BCF (bioaccumulation factor) values arise from isomer-specific interactions or assay variability. Triangulate data using:
- In vitro assays : HepG2 cell uptake studies.
- In silico models : EPI Suite or TEST software for log predictions.
- Meta-analysis : Compare with structurally related compounds (e.g., diisopropyl-1,1'-biphenyl, BCF = 1047) .
Robust statistical frameworks (ANOVA) identify outliers, while QSAR models improve predictive consistency .
Q. How do steric and electronic effects of bromine/methoxy groups influence supramolecular assembly?
- Methodology : Analyze X-ray data for non-covalent interactions:
- Br⋯Br contacts : Measure distances (3.3–3.7 Å) and angles (90–120°) to assess type I/II halogen bonding.
- C-H⋯π interactions : Methoxy groups often engage in weak hydrogen bonds (2.5–3.0 Å).
Hirshfeld surface analysis quantifies interaction contributions, while DSC/TGA evaluates thermal stability of crystalline phases .
Q. What experimental designs mitigate toxicity risks during handling of brominated biphenyls?
- Methodology :
- Controlled exposure : Use fume hoods and PPE (nitrile gloves, respirators) to limit inhalation/dermal contact.
- Toxicity screening : Ames test for mutagenicity; zebrafish embryo assays for developmental toxicity.
- Environmental fate studies : Aerobic/anaerobic degradation pathways (e.g., via LC-MS/MS) identify persistent metabolites.
Reference occupational exposure limits (OELs) for biphenyl derivatives (0.2 ppm) .
Data Analysis and Validation
Q. How should researchers address crystallographic disorder in 3,5-Dibromo-2-methoxy-1,1'-biphenyl structures?
- Methodology : SHELXL’s PART instruction segregates disordered regions. Refine occupancy ratios (e.g., 60:40 split for methoxy groups) and apply restraints (SIMU/DELU) to thermal parameters. Validate using R (<0.05) and CC/GOF plots. Comparative analysis with isostructural compounds (e.g., 3,4-dibromo-2,5-dihydrofuran derivatives) provides benchmarks .
Q. What statistical approaches optimize reaction yields in high-throughput screening?
- Methodology : Design of Experiments (DoE) with Central Composite Design (CCD) or Box-Behnken matrices. Variables include catalyst loading, temperature, and solvent ratio. Response surface models (e.g., ANOVA with p<0.05) identify significant factors. Machine learning (Python/scikit-learn) predicts optimal conditions from historical data .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
